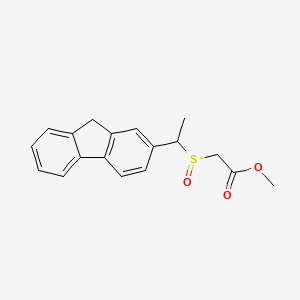
Acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfinyl)-, methyl ester typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The initial step involves the preparation of the fluorenyl intermediate. This can be achieved through the Friedel-Crafts acylation of fluorene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethyl Sulfinyl Group: The fluorenyl intermediate is then reacted with ethyl sulfinyl chloride under basic conditions to introduce the ethyl sulfinyl group.
Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield thioether derivatives.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted fluorenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorenyl group can enhance the compound’s interaction with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfinyl)-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can facilitate binding to hydrophobic pockets, while the sulfinyl and ester groups can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Acetic acid, ((1-(9H-fluoren-2-yl)ethyl)thio)-, methyl ester: Similar structure but with a thioether group instead of a sulfinyl group.
Acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfonyl)-, methyl ester: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfinyl)-, methyl ester distinguishes it from its analogs. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
72322-80-6 |
|---|---|
分子式 |
C18H18O3S |
分子量 |
314.4 g/mol |
IUPAC名 |
methyl 2-[1-(9H-fluoren-2-yl)ethylsulfinyl]acetate |
InChI |
InChI=1S/C18H18O3S/c1-12(22(20)11-18(19)21-2)13-7-8-17-15(9-13)10-14-5-3-4-6-16(14)17/h3-9,12H,10-11H2,1-2H3 |
InChIキー |
VBYHSEYKPPMKRT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


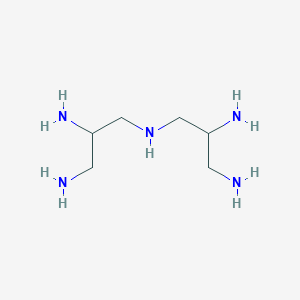


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
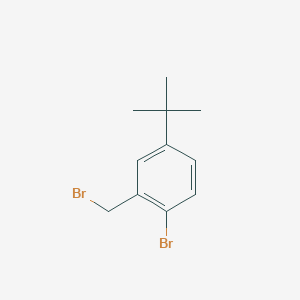

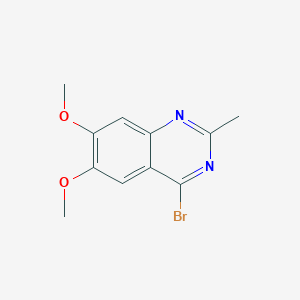
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
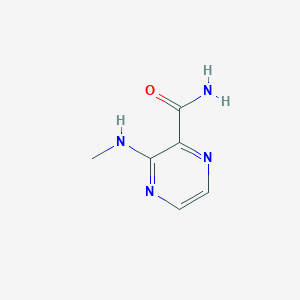

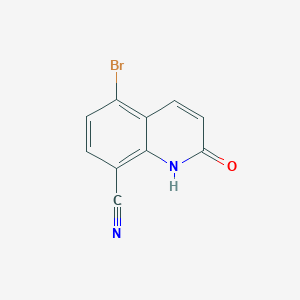
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
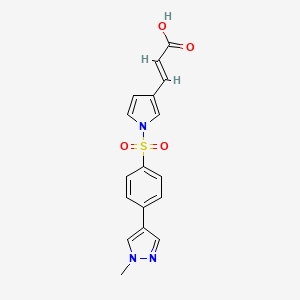
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
